1-[2-(2,5-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine
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Overview
Description
1-[2-(2,5-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine is an organic compound characterized by the presence of a dioxolane ring attached to a dichlorophenyl group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,5-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine typically involves the reaction of 2,5-dichlorobenzaldehyde with ethylene glycol to form the dioxolane ring. This intermediate is then reacted with methanamine under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,5-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-[2-(2,5-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)cyclopentylmethanamine
- 1-(2,6-Dichlorophenyl)cyclobutylmethanamine
- 1-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-ylmethanamine
Comparison: 1-[2-(2,5-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine is unique due to its specific dioxolane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C10H11Cl2NO2 |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
[2-(2,5-dichlorophenyl)-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-1-2-9(12)8(5-7)10(6-13)14-3-4-15-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
MWOJEUOIBNWBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CN)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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